Ammeline
Overview
Description
Synthesis Analysis
The synthesis of Ammeline and its related compounds, including ammelide and cyanuric acid, has been extensively studied. A notable method involves the hydrolysis of melam hydrate with concentrated mineral acids, leading to the formation of ammelinium salts. These processes are critical for understanding the foundational chemistry of Ammeline and its derivatives (Lotsch & Schnick, 2006).
Molecular Structure Analysis
The molecular structure of Ammeline has been elucidated through various spectroscopic methods, including X-ray diffraction. The structural characterization of Ammeline derivatives, such as ammelinium salts, showcases planar, mono-protonated ammelinium cations that form stable complexes with halide or nitrate anions, highlighting the intricate molecular geometry and interactions within these compounds (Lotsch & Schnick, 2006).
Chemical Reactions and Properties
Ammeline undergoes various chemical reactions, prominently featuring deamination processes that contribute to its transformation into cyanuric acid, a key step in understanding its metabolic pathways and potential environmental impact. This transformation is facilitated by enzymes like guanine deaminase, highlighting the biochemical relevance of Ammeline (Seffernick et al., 2009).
Physical Properties Analysis
The physical properties of Ammeline and its derivatives have been studied, focusing on their solubility, stability, and crystalline structure. The structural analysis of ammelinium salts provides insight into their crystallization patterns and hydrogen bonding, which are crucial for predicting the behavior of these compounds in various environments (Lotsch & Schnick, 2006).
Chemical Properties Analysis
The chemical properties of Ammeline, including its reactivity and interaction with other compounds, are central to its applications in material science and environmental chemistry. Its role in forming complexes with metals and its reactivity under various conditions are areas of active research, shedding light on its potential uses and environmental fate (Seffernick et al., 2009).
Scientific Research Applications
Specific Scientific Field
The specific scientific field for this application is Supramolecular Chemistry .
Comprehensive and Detailed Summary of the Application
Ammeline has been identified as a superior building block for the fabrication of cyclic complexes based on hydrogen bonds, specifically in the design of self-assembled rosettes . These rosettes are cyclic complexes of small organic compounds that are associated by hydrogen bonds .
Detailed Description of the Methods of Application or Experimental Procedures
The methods of application involve the use of dispersion-corrected density functional theory (DFT-D) to theoretically examine hydrogen-bonded rosettes of melamine and ammeline . The bonding analyses are based on quantitative Kohn–Sham molecular orbital theory and corresponding energy decomposition analyses (EDA) .
Thorough Summary of the Results or Outcomes Obtained
The results show that ammeline is a much better building block than melamine for the fabrication of cyclic complexes based on hydrogen bonds . This superior capacity is explained by both stronger hydrogen bonding and the occurrence of a strong synergy .
Application in Food Safety and Animal Health
Specific Scientific Field
The specific scientific field for this application is Food Safety and Animal Health .
Comprehensive and Detailed Summary of the Application
Ammeline, along with melamine and its other metabolites (ammelide, and cyanuric acid), has been identified in pet food, animal feed, and tissue samples . This is of particular concern as the presence of these compounds can pose a risk to animal health .
Detailed Description of the Methods of Application or Experimental Procedures
The methods of application involve the use of Ultra Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) and Photodiode Array Detection (UPLC/PDA) for the rapid analyses of melamine and its metabolites in various samples .
Thorough Summary of the Results or Outcomes Obtained
The results obtained from these analyses can help in ensuring the safety of animal feed and in monitoring the health of animals .
Safety And Hazards
properties
IUPAC Name |
4,6-diamino-1H-1,3,5-triazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASBWURJQFFLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=O)N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060950 | |
Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Ammeline | |
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Product Name |
Ammeline | |
CAS RN |
645-92-1 | |
Record name | Ammeline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammeline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMMELINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9778 | |
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Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-diamino-1,3,5-triazin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AMMELINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC8G9556Q0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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